Cas no 84423-09-6 ((6aR)-9-(4-{[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol)

(6aR)-9-(4-{[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol structure
84423-09-6 structure
Product Name:(6aR)-9-(4-{[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
CAS-nummer:84423-09-6
MF:C37H40N2O6
MW:608.723310470581
CID:1822830
PubChem ID:158643
Update Time:2025-04-21

(6aR)-9-(4-{[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (6aR)-9-(4-{[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol
    • (6aR)-9-[4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10-ol
    • 4H-Dibenzo(de,g)quinolin-10-ol, 5,6,6a,7-tetrahydro-1,2-dimethoxy-6-methyl-9-(4-((1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,S*))-
    • DTXSID70233383
    • 84423-09-6
    • O7'-Demethyl-O1-methylpakistanine
    • Inchi: 1S/C37H40N2O6/c1-38-12-10-22-16-32(42-3)30(40)19-26(22)28(38)14-21-6-8-25(9-7-21)45-33-18-24-15-29-35-23(11-13-39(29)2)17-34(43-4)37(44-5)36(35)27(24)20-31(33)41/h6-9,16-20,28-29,40-41H,10-15H2,1-5H3
    • InChI-sleutel: WDUZAKQBYLCPTF-UHFFFAOYSA-N
    • LACHT: COC1C(O)=CC2=C(CCN(C2CC2C=CC(OC3C(O)=CC4=C(CC5C6=C(C=C(C(=C46)OC)OC)CCN5C)C=3)=CC=2)C)C=1

Berekende eigenschappen

  • Exacte massa: 608.28863700g/mol
  • Monoisotopische massa: 608.28863700g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 7
  • Complexiteit: 979
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.1
  • Topologisch pooloppervlak: 83.9Ų

(6aR)-9-(4-{[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol Gerelateerde literatuur

Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd